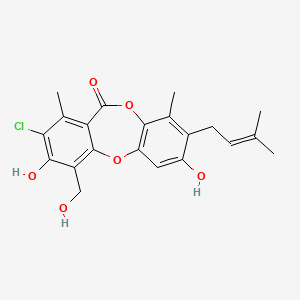
莫利西林D
描述
Mollicellin D is an organic compound that belongs to the class of depsides and depsidones . These are polycyclic compounds that are either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone) .
Synthesis Analysis
Mollicellin D is isolated from the rice media of Chaetomium brasiliense SD-596 . The structures of Mollicellin D and other depsidone-based analogs were elucidated using NMR and mass spectrometry analysis .Molecular Structure Analysis
The molecular formula of Mollicellin D is C21H21ClO6 . The exact mass is 404.10 and the molecular weight is 404.843 .Chemical Reactions Analysis
The introduction of aldehyde and methoxyl groups provide marked improvement for the inhibition against MRSA .Physical and Chemical Properties Analysis
The elemental analysis of Mollicellin D is as follows: C, 62.30; H, 5.23; Cl, 8.76; O, 23.71 .科学研究应用
抗菌剂
莫利西林D已被确定为一种有效的抗菌剂。 研究表明,它对金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 具有显著的抑制作用,其最小抑菌浓度 (MIC) 值表明其有效性 。这表明它有可能用于开发新的抗生素来对抗耐药菌株。
抗癌活性
研究表明,this compound与其他莫利西林一起,已被评估对HepG2(肝癌)和Hela(宫颈癌)等人类癌细胞系的细胞毒活性 。它能够诱导这些癌细胞死亡,突出了其在癌症研究和治疗开发中的潜在应用。
抗氧化性能
This compound在DPPH自由基清除试验中表现出抗氧化活性 。抗氧化剂对于减轻氧化应激至关重要,而氧化应激与多种疾病有关。因此,this compound可能在研究氧化应激相关疾病和开发抗氧化疗法中具有价值。
农业应用
在农业中,this compound的抗菌特性可用于保护农作物免受细菌病原体的侵害。 它已显示出对根癌农杆菌的活性,该细菌会导致植物肿瘤 。这种应用可能导致开发出比化学农药更环保的生物农药。
生物技术工具
参与this compound生产的生物合成途径和基因簇在生物技术中引起了人们的兴趣 。了解这些途径可以导致开发新的生物技术应用,例如通过微生物发酵或酶促合成生产次级代谢产物。
作用机制
Target of Action
Mollicellin D, a depsidone-based analog, primarily targets Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning. The ability of Mollicellin D to inhibit these bacteria suggests its potential as an antimicrobial agent.
Mode of Action
The introduction of aldehyde and methoxyl groups in the compound structure has been found to improve its inhibitory action against MRSA .
Biochemical Pathways
Mollicellin D is a secondary metabolite produced by the fungus Chaetomium .
Result of Action
Mollicellin D has demonstrated significant antibacterial activity. It inhibits the growth of Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg ml−1 . This suggests that Mollicellin D could potentially be used in the treatment of infections caused by these bacteria.
Action Environment
The action of Mollicellin D is influenced by the environment in which it is produced. The compound is derived from the fungus Chaetomium, which can adapt to a variety of environments, including marine and terrestrial habitats . The production of Mollicellin D and its bioactivity may therefore be influenced by factors such as the nutrient availability and physical conditions of the fungus’s habitat.
安全和危害
未来方向
The future directions of Mollicellin D research could involve further studies on its biosynthetic pathway, pharmacokinetic property, structure-activity relationships, and ecological roles of new isolated metabolites . These studies have great importance in their practical applications in medicine and agriculture .
生化分析
Biochemical Properties
Mollicellin D plays a crucial role in biochemical reactions, primarily due to its interaction with bacterial enzymes and proteins. It exhibits significant inhibition against Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/ml . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, Mollicellin D has shown interactions with various proteins involved in bacterial metabolism, further inhibiting their growth and proliferation .
Cellular Effects
Mollicellin D exerts profound effects on various cell types and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cancer cell lines, such as HepG2 and Hela, Mollicellin D exhibits cytotoxic activity, with IC50 values of 19.64 and 13.97 μg/ml, respectively . The compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of Mollicellin D involves its binding interactions with bacterial enzymes and proteins. It inhibits the activity of enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity . Additionally, Mollicellin D interferes with bacterial DNA replication and transcription processes, further inhibiting bacterial growth . In human cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mollicellin D have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antibacterial and cytotoxic properties over extended periods . Prolonged exposure to Mollicellin D can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have shown that Mollicellin D can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Mollicellin D vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, Mollicellin D can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in the development of Mollicellin D-based therapies .
Metabolic Pathways
Mollicellin D is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its bioactivity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its antibacterial and cytotoxic effects . Additionally, Mollicellin D influences metabolic flux and metabolite levels in bacterial and human cells, further inhibiting their growth and proliferation .
Transport and Distribution
Mollicellin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . In bacterial cells, Mollicellin D localizes to the cell wall and cytoplasm, where it exerts its antibacterial effects . In human cells, the compound is distributed to various organelles, including the mitochondria and nucleus, where it influences cellular function .
Subcellular Localization
The subcellular localization of Mollicellin D plays a critical role in its activity and function. In bacterial cells, the compound targets the cell wall and cytoplasmic enzymes, disrupting essential cellular processes . In human cells, Mollicellin D localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . Additionally, the compound is found in the nucleus, where it influences gene expression and DNA replication . These localization patterns are mediated by specific targeting signals and post-translational modifications that direct Mollicellin D to its sites of action .
属性
IUPAC Name |
8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINFZKIGIQBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218573 | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68455-11-8 | |
| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mollicellin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLLICELLIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mollicellin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



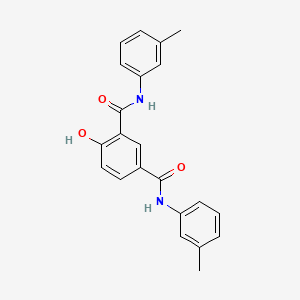


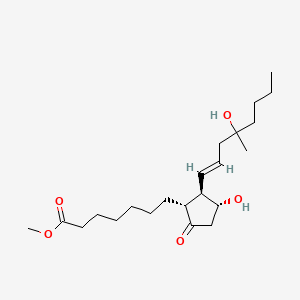
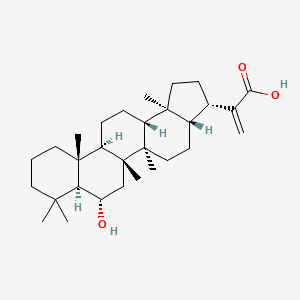

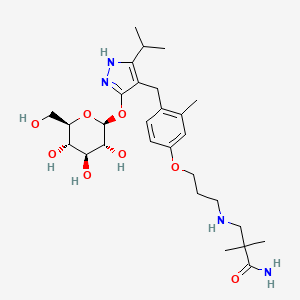
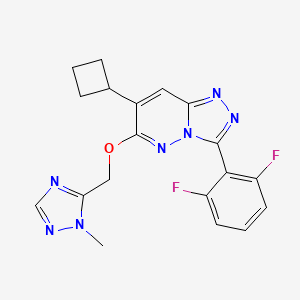

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)


